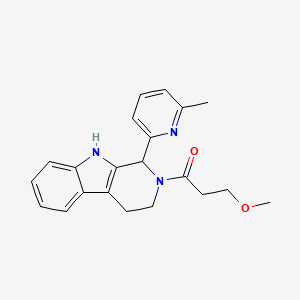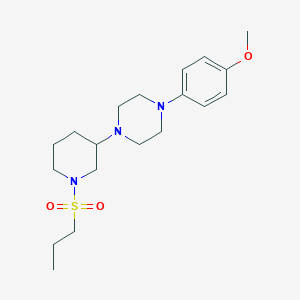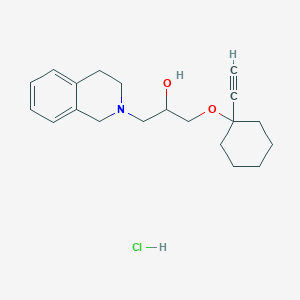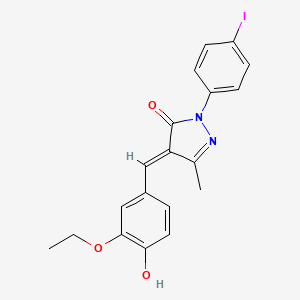
1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione
Descripción general
Descripción
1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the anthraquinone family, which is characterized by a three-ring structure with two carbonyl groups at positions 9 and 10. The addition of hydroxyl groups at positions 1 and 4, along with a morpholine group at position 2, imparts distinct chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dihydroxyanthraquinone with morpholine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 1,4-dihydroxyanthraquinone, followed by its reaction with morpholine under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl and morpholine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the morpholine group, resulting in different chemical properties.
2-Methyl-1,4-dihydroxyanthraquinone: Contains a methyl group instead of a morpholine group.
1,4-Dihydroxy-2-(piperidin-1-yl)anthracene-9,10-dione: Contains a piperidine group instead of a morpholine group.
Uniqueness
1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione is unique due to the presence of both hydroxyl and morpholine groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1,4-dihydroxy-2-morpholin-4-ylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-13-9-12(19-5-7-24-8-6-19)18(23)15-14(13)16(21)10-3-1-2-4-11(10)17(15)22/h1-4,9,20,23H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDHHJOBWJCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330024 | |
| Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4644-03-5 | |
| Record name | NSC178899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6077396.png)
![N-[4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6077408.png)

![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6077428.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B6077436.png)
![1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6077440.png)


![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6077471.png)
![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6077476.png)
